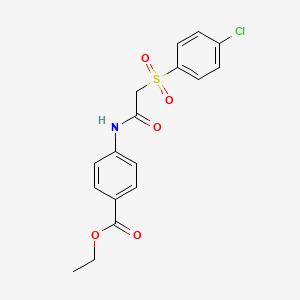

Ethyl 4-(2-((4-chlorophenyl)sulfonyl)acetamido)benzoate

Description

Ethyl 4-(2-((4-chlorophenyl)sulfonyl)acetamido)benzoate is a benzoate ester derivative featuring a sulfonylacetamido linkage to a 4-chlorophenyl group. The sulfonyl group enhances electronic withdrawal, influencing reactivity and intermolecular interactions, while the 4-chlorophenyl substituent contributes to steric and electronic effects .

Properties

IUPAC Name |

ethyl 4-[[2-(4-chlorophenyl)sulfonylacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO5S/c1-2-24-17(21)12-3-7-14(8-4-12)19-16(20)11-25(22,23)15-9-5-13(18)6-10-15/h3-10H,2,11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGDMYLKIGBYDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((4-chlorophenyl)sulfonyl)acetamido)benzoate typically involves a multi-step process. One common method includes the following steps:

Formation of the sulfonyl chloride: The starting material, 4-chlorobenzenesulfonyl chloride, is reacted with acetic anhydride to form 4-chlorophenylsulfonyl acetate.

Amidation: The 4-chlorophenylsulfonyl acetate is then reacted with 4-aminobenzoic acid to form the corresponding amide.

Esterification: Finally, the amide is esterified with ethanol under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((4-chlorophenyl)sulfonyl)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2-((4-chlorophenyl)sulfonyl)acetamido)benzoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its antimicrobial and anticancer properties.

Industry: Used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((4-chlorophenyl)sulfonyl)acetamido)benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. This compound may also interfere with cellular pathways by binding to proteins and altering their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Key Analogs :

- Ethyl 4-[2-(2,5-difluorobenzenesulfonyl)acetamido]benzoate: Differs in the substitution pattern (2,5-difluoro vs.

- Ethyl 4-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzoate: Replaces the sulfonyl group with a sulfanyl (thioether) group, reducing electron-withdrawing effects and increasing hydrophobicity .

Impact of Substituents :

- Electron-Donating Groups (e.g., -S-) : Increase lipophilicity, favoring membrane permeability but reducing solubility in aqueous media .

Table 1: Substituent Effects on Key Properties

| Compound Name | Substituent | Key Property Differences |

|---|---|---|

| Target Compound | 4-Cl, -SO₂ | High polarity, strong electronic withdrawal |

| Ethyl 4-[2-(2,5-F₂C₆H₃SO₂)acetamido]benzoate | 2,5-F, -SO₂ | Increased hydrogen bonding potential |

| Ethyl 4-(4-Cl-benzylsulfanyl) analog | 4-Cl, -S- | Higher lipophilicity, reduced solubility |

Heterocyclic Modifications

Examples :

- Ethyl 4-(2-(1H-benzo[d]imidazol-2-yl thio)acetamido)benzoate : Incorporates a benzimidazole-thio moiety, introducing aromatic π-π stacking and hydrogen bonding capabilities .

- Ethyl 4-(2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-pteridin-1(2H)-yl}acetamido)benzoate: Features a pteridinone scaffold, which may enhance interactions with enzymes or nucleic acids .

Functional Implications :

Comparative Reactivity and Material Performance

- Resin Cement Studies: Ethyl 4-(dimethylamino)benzoate (analog with -NMe₂) exhibits higher reactivity in polymerization than methacrylate derivatives, suggesting that benzoate esters with electron-donating groups accelerate curing processes .

- Sulfonyl vs. Thioether Linkages : Sulfonyl groups in the target compound may improve thermal stability in polymers compared to thioether-containing analogs .

Biological Activity

Ethyl 4-(2-((4-chlorophenyl)sulfonyl)acetamido)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its antimicrobial, anticancer, and enzyme inhibitory properties, supported by research findings and data tables.

Chemical Structure and Synthesis

The compound features a sulfonamide group attached to an acetamido and benzoate moiety, which contributes to its diverse biological properties. The synthesis typically involves multi-step reactions starting from readily available precursors, including the introduction of the chlorophenyl group and the formation of the sulfonamide linkage.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. A study showed moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis, with weaker activity against other bacterial strains. The compound's effectiveness as an antimicrobial agent can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis.

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other strains tested | Weak to Moderate |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways. The sulfonamide functionality is thought to play a crucial role in this activity by interacting with cellular receptors and enzymes involved in tumor growth.

Enzyme Inhibition

This compound has been evaluated for its enzyme inhibitory effects, particularly against acetylcholinesterase (AChE) and urease. The compound exhibited strong inhibitory activity against these enzymes, indicating its potential as a therapeutic agent for conditions such as Alzheimer's disease and urinary tract infections.

| Enzyme | Inhibition Activity |

|---|---|

| Acetylcholinesterase (AChE) | Strong |

| Urease | Strong |

The biological activity of this compound is primarily mediated through:

- Binding to Specific Receptors: The compound may bind to cell surface receptors, triggering intracellular signaling cascades that lead to desired therapeutic effects.

- Enzyme Inhibition: By inhibiting critical enzymes such as AChE, the compound can modulate neurotransmitter levels, which is beneficial in treating neurodegenerative disorders.

- Disruption of Bacterial Cell Functions: The sulfonamide group enhances interaction with bacterial enzymes, thereby inhibiting their growth.

Case Studies

- Antimicrobial Efficacy Study: A comparative study assessed the antibacterial properties of various sulfonamide derivatives, including this compound. Results indicated that this compound was among the most effective against gram-negative bacteria.

- Cancer Cell Line Study: In vitro assays on human cancer cell lines revealed that treatment with the compound led to a significant reduction in cell viability, suggesting potent anticancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.